9-(Trifluoromethyl)anthracene
Overview
Description
9-(Trifluoromethyl)anthracene is a derivative of anthracene . Anthracene-based derivatives are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion .
Synthesis Analysis
The synthesis of 9-(Trifluoromethyl)anthracene involves the Suzuki/Sonogashira cross-coupling reactions . The crude product is purified by column chromatography to yield a light yellow powder .Molecular Structure Analysis
The molecular formula of 9-(Trifluoromethyl)anthracene is C15H9F3 . The average mass is 246.227 Da and the monoisotopic mass is 246.065628 Da .Chemical Reactions Analysis
The trifluoromethyl group is widely used in pharmaceutical and agrochemical compounds. The radical trifluoromethylation by photoredox catalysis has emerged .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Anthracene derivatives, including 9-(Trifluoromethyl)anthracene, are often used in the production of OLEDs . These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue organic light-emitting diodes . The electroluminescent emission maximum of these devices can be exhibited at different wavelengths depending on the specific compound used .
Fluorescence and Phosphorescence
Anthracene-based derivatives are known for their fluorescence and phosphorescence properties . This makes them useful in various applications that require these properties, such as in the production of fluorescent dyes and in certain types of sensors .
Thermal Stability
Anthracene-based derivatives, including 9-(Trifluoromethyl)anthracene, exhibit high thermal stability . This property is particularly important in applications that require materials to withstand high temperatures without decomposing .
Electrochemical Properties
The electrochemical properties of anthracene-based derivatives make them suitable for use in various applications. For example, the HOMO-LUMO energy gaps of these compounds can be adjusted by changing the degree of conjugation . This property is particularly useful in the design of materials for electronic devices .
Photophysical Properties
Different substituents can strongly affect the optical properties of anthracene-based derivatives . For instance, a compound with an electron-withdrawing group exhibited a larger Stokes shift than other compounds . This property can be exploited in the design of materials with specific optical properties .
Triplet-Triplet Annihilation Upconversion
Molecules based on anthracene are commonly used in applications such as triplet–triplet annihilation upconversion . This process is used to convert low-energy photons into higher-energy photons, which has potential applications in solar energy conversion .
Mechanism of Action
Safety and Hazards
Future Directions
Anthracene and its derivatives have played an important role as organic chromophores since its discovery. Many dyes are based on the anthracene structure and applications for these blue emitting chromophores are plentiful in a variety of fields, from organic light emitting diodes (OLEDs) and fluorescent probes to organic scintillators and more recently photon-upconversion through triplet–triplet annihilation . The future design of blue emitting materials will benefit from knowing which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .
properties
IUPAC Name |
9-(trifluoromethyl)anthracene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3/c16-15(17,18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHPWQJEUXDWJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Trifluoromethyl)anthracene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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